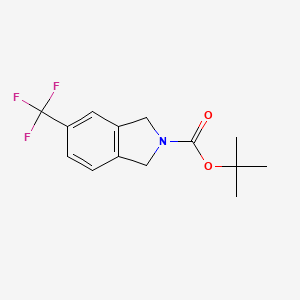

tert-Butyl 5-(trifluoromethyl)isoindoline-2-carboxylate

Description

The compound belongs to the isoindoline carboxylate family, characterized by a bicyclic isoindoline core with a tert-butyl ester at position 2 and a trifluoromethyl (-CF₃) substituent at position 4. The -CF₃ group is strongly electron-withdrawing, which influences reactivity, solubility, and metabolic stability compared to other substituents (e.g., halogens or amino groups) . Such derivatives are frequently used in medicinal chemistry as intermediates for kinase inhibitors or proteolysis-targeting chimeras (PROTACs) due to their balance of lipophilicity and steric bulk.

Properties

Molecular Formula |

C14H16F3NO2 |

|---|---|

Molecular Weight |

287.28 g/mol |

IUPAC Name |

tert-butyl 5-(trifluoromethyl)-1,3-dihydroisoindole-2-carboxylate |

InChI |

InChI=1S/C14H16F3NO2/c1-13(2,3)20-12(19)18-7-9-4-5-11(14(15,16)17)6-10(9)8-18/h4-6H,7-8H2,1-3H3 |

InChI Key |

DJMFVHCWRJHENZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl 5-(trifluoromethyl)isoindoline-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as isoindoline and trifluoromethylating agents.

Reaction Conditions: The reaction is often carried out under mild conditions using a copper-catalyzed direct trifluoromethylthiolation method.

Industrial Production: Industrial production methods may involve scaling up the laboratory synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

tert-Butyl 5-(trifluoromethyl)isoindoline-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoromethyl group, which is an electron-withdrawing group.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 5-(trifluoromethyl)isoindoline-2-carboxylate has several scientific research applications, including:

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of tert-Butyl 5-(trifluoromethyl)isoindoline-2-carboxylate involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with specific enzymes and receptors, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Key Observations:

Electronic Effects :

- The -CF₃ group in the target compound imparts strong electron-withdrawing effects, reducing electron density at the isoindoline core compared to -NH₂ (electron-donating) or -F (moderately electron-withdrawing) . This decreases nucleophilicity but enhances oxidative stability.

- Bromine (-Br) and boronate esters enable cross-coupling reactions (e.g., Suzuki-Miyaura), whereas -CF₃ is typically inert under such conditions .

Steric Bulk: The tert-butyl ester at position 2 provides steric protection to the carboxylate, a feature shared across all analogs .

Synthetic Utility: The amino derivative (C₁₃H₁₈N₂O₂) is a key intermediate for introducing secondary functional groups (e.g., amidation) . The boronate ester (C₁₉H₂₈BNO₄) facilitates late-stage diversification in drug discovery via Suzuki reactions .

Thermal and Chemical Stability: Bromine and trifluoromethyl substituents enhance thermal stability compared to amino or hydroxyl analogs, which may decompose under acidic/basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.